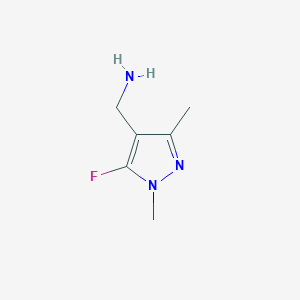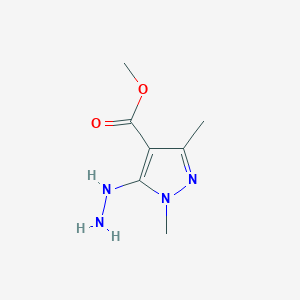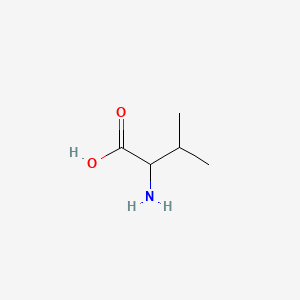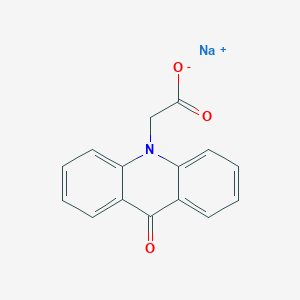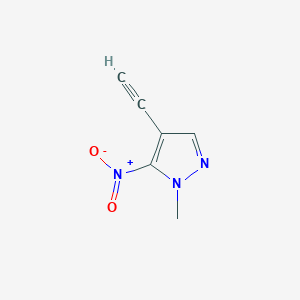
4-ethynyl-1-methyl-5-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethynyl-1-methyl-5-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with acetylenic compounds. For instance, the reaction of 4-nitro-3-oxobut-1-yne with methylhydrazine can yield the desired pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles can further improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
4-ethynyl-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-ethynyl-1-methyl-5-amino-1H-pyrazole.
Reduction: Formation of 4-ethyl-1-methyl-5-nitro-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
4-ethynyl-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-ethynyl-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can engage in covalent bonding with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-ethynyl-1-methyl-5-amino-1H-pyrazole
- 4-ethyl-1-methyl-5-nitro-1H-pyrazole
- 4-ethynyl-1-methyl-3-nitro-1H-pyrazole
Uniqueness
4-ethynyl-1-methyl-5-nitro-1H-pyrazole is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-ethynyl-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5-4-7-8(2)6(5)9(10)11/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFTBFUCXTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B8019882.png)
![2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B8019889.png)
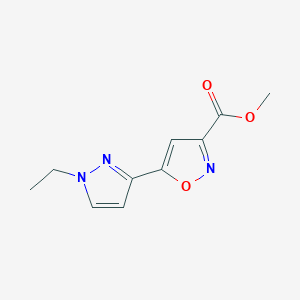
![methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8019909.png)
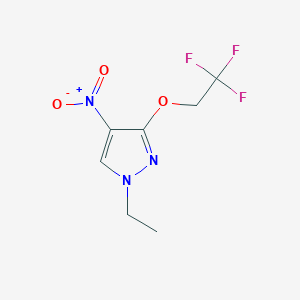
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
![5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
![Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8019941.png)
![1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B8019943.png)
